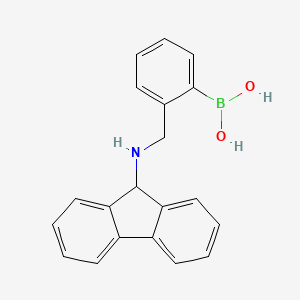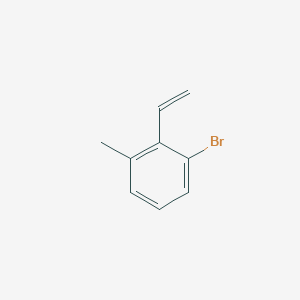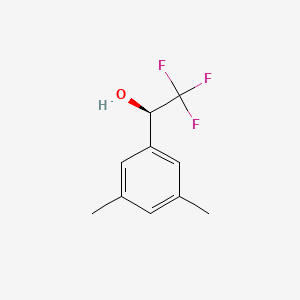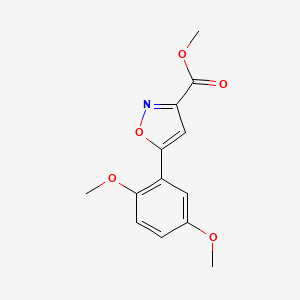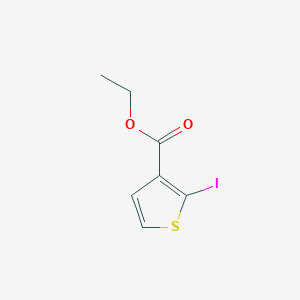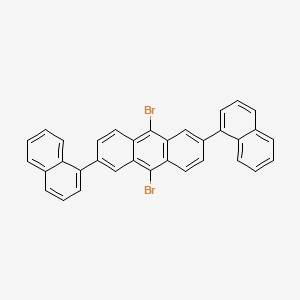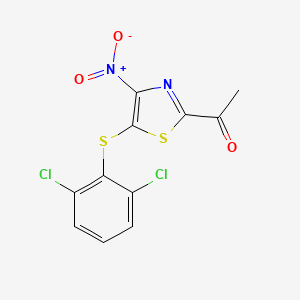
1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a thiazole ring substituted with a nitro group and a dichlorophenylthio group
Preparation Methods
The synthesis of 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thioamide with a halogenated ketone.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Dichlorophenylthio Group: This step involves the reaction of the thiazole derivative with 2,6-dichlorophenylthiol in the presence of a suitable base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of an amino derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various bases and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The dichlorophenylthio group may enhance the compound’s ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives with nitro and dichlorophenylthio groups. Compared to these compounds, 1-(5-((2,6-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Examples of similar compounds include:
- 1-(5-((2,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone
- 1-(5-((2,6-Dichlorophenyl)thio)-4-aminothiazol-2-yl)ethanone
These compounds share structural similarities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C11H6Cl2N2O3S2 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
1-[5-(2,6-dichlorophenyl)sulfanyl-4-nitro-1,3-thiazol-2-yl]ethanone |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-5(16)10-14-9(15(17)18)11(20-10)19-8-6(12)3-2-4-7(8)13/h2-4H,1H3 |
InChI Key |
HHQUWLFCWGRHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=C(S1)SC2=C(C=CC=C2Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


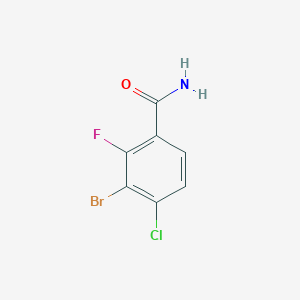
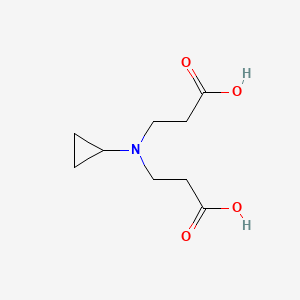
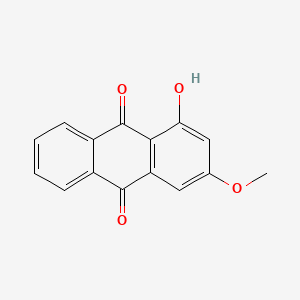
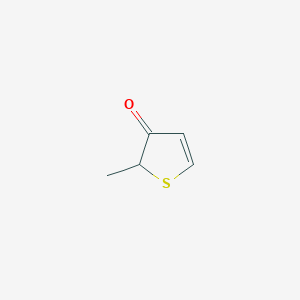
![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
